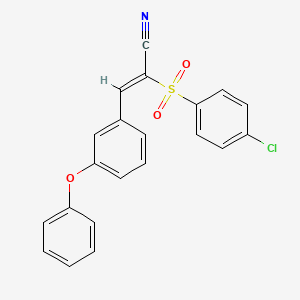

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile

Description

“(2Z)-2-(4-Chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile” is an α,β-unsaturated acrylonitrile derivative characterized by a Z-configuration (cis orientation) around the double bond. Its structure features a 4-chlorobenzenesulfonyl group at position 2 and a 3-phenoxyphenyl substituent at position 3 of the prop-2-enenitrile backbone. This combination likely influences its photophysical, electrochemical, and solid-state packing properties, making it relevant for applications in materials science and pharmaceuticals .

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3S/c22-17-9-11-20(12-10-17)27(24,25)21(15-23)14-16-5-4-8-19(13-16)26-18-6-2-1-3-7-18/h1-14H/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCDYGHNINGMO-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde.

Formation of Intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acrylonitrile Derivatives

*Dihedral angles between aromatic substituents and the acrylonitrile core.

Key Observations:

- Steric and π-π Effects: The 3-phenoxyphenyl group’s bulkiness may reduce molecular planarity compared to diphenylamino derivatives (row 2), affecting solid-state packing. In contrast, naphthyl substituents (row 3) create larger dihedral angles (~60°), leading to weaker intermolecular interactions .

- Hydrogen Bonding: Sulfonamide-containing analogs (e.g., row 5) exhibit hydrogen-bonding networks, unlike the target compound, which lacks H-bond donors .

Physicochemical and Photophysical Properties

Table 2: Experimental and Calculated Properties

Key Observations:

- HOMO-LUMO Gaps: The target compound’s gap (~3.2 eV) is intermediate between electron-rich diphenylamino derivatives (2.8–3.1 eV) and less-polarized naphthyl analogs (3.5 eV) .

- Optical Properties: Phenoxyphenyl groups may redshift absorption (λₐᵦₛ ~350–400 nm) compared to naphthyl-substituted compounds (λₐᵦₛ ~330–360 nm) due to extended conjugation .

- Solubility : The 4-chlorobenzenesulfonyl group likely improves polar solvent compatibility (e.g., DCM, THF) over alkyl or naphthyl substituents .

Biological Activity

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile, identified by its CAS number 803703-32-4, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a chlorophenyl ring and a phenoxyphenyl moiety. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClNOS |

| Molecular Weight | 345.84 g/mol |

| CAS Number | 803703-32-4 |

The biological activity of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate various signaling pathways through:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.

- Receptor Binding : Interaction with cellular receptors that influence cell signaling and gene expression.

Antimicrobial Activity

Research indicates that (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has shown promise in anticancer research. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects that may be leveraged for therapeutic applications.

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological activities:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile | Moderate | 25 µM |

| (Z)-2-(4-bromophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile | Low | 30 µM |

| (Z)-2-(4-fluorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile | High | 20 µM |

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antibacterial agent .

- Cytotoxicity Assay : Another study assessed the cytotoxic effects on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Applications in Medicine and Industry

The biological activities of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile position it as a candidate for drug development targeting infectious diseases and cancer therapies. Its role as a building block for synthesizing more complex medicinal compounds further enhances its relevance in pharmaceutical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.